8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
- Derivatives of imidazo-sym-triazine, including the 8-(4-fluorophenyl)-N-(2-methylcyclohexyl) variant, have been synthesized for various chemical studies. These derivatives are obtained through reactions involving aryl isocyanates and arenesulfonyl chlorides, forming derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones (Dovlatyan et al., 2009).
Potential Antitumor Applications
- Several studies have identified the potential antitumor activity of related compounds, particularly in imidazo[2,1-c][1,2,4]triazine derivatives. This includes the identification of novel derivatives with in vitro cytotoxic activities against various carcinoma cells, suggesting potential applications in cancer therapy (Sztanke et al., 2007).
Biochemical Synthesis
- The biochemical synthesis of related compounds, such as 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which can lead to antitumor drugs like temozolomide, highlights the importance of this compound class in pharmaceutical research. This synthesis involves reactions with trimethylsilyl isocyanate and other compounds (Wang & Stevens, 1996).
Other Applications
- Additionally, imidazo-sym-triazines and their derivatives have been explored in various chemical contexts, such as the synthesis of heterocyclic compounds and the development of potential antimicrobial agents (Deady et al., 2000).
Mechanism of Action
Target of Action
It is identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) that play a vital role in various pathological conditions.
Mode of Action
The compound interacts with its targets (likely ROS) by neutralizing them, thereby preventing the oxidative damage they could cause . This interaction results in the inhibition of neuronal cell death, as observed in in vitro models .
Biochemical Pathways
By scavenging ROS, it likely disrupts the cascade of events leading to cell death .
Pharmacokinetics
Its neuroprotective efficacy was evaluated in rat focal cerebral ischemia models in vivo, suggesting that it can cross the blood-brain barrier
Result of Action
The compound’s action results in significant neuroprotection. In in vitro models, it inhibited neuronal cell death induced by high oxygen atmosphere and growth-factor withdrawal . In in vivo models, it reduced the volume of focal damage in the cortex by 36% in a transient model and also reduced the size of ischemic brain damage in a permanent model .
Action Environment
Its effectiveness in both in vitro and in vivo models suggests that it can function in diverse environments .
properties
IUPAC Name |
8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-12-4-2-3-5-15(12)21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)14-8-6-13(20)7-9-14/h6-9,12,15H,2-5,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSMSTMCVMXCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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